
2,6-Diphenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenylanthracene (DPA) is an anthracene derivative that has been synthesized and studied for its potential in organic electronics due to its high performance as a semiconductor. The synthesis of DPA is efficient, involving three simple steps that result in a high yield, making it a promising candidate for thin film field-effect transistors with device mobility exceeding 10 cm² V⁻¹ s⁻¹ .
Synthesis Analysis
The synthesis of DPA is notable for its simplicity and high yield. The process involves
Scientific Research Applications
Organic Electronics
2,6-Diphenylanthracene (DPA) has shown promising results in the field of organic electronics. It has been synthesized and identified as a high-performing semiconductor, particularly in thin-film field-effect transistors, demonstrating remarkable device mobility and durability. The efficiency of synthesis and high performance of DPA highlight its potential in organic electronic applications (Liu et al., 2015).
Lithography and Imaging
DPA exhibits unique photochemical properties that are leveraged in lithography and imaging techniques. For instance, monolayers and thin films of DPA can undergo reversible reactions in the presence of singlet oxygen and light, allowing the creation and erasure of 2D fluorescent pattern structures. This property is particularly useful for light and air-driven lithography, enabling the writing of motifs that can be replaced by new images, making it a versatile tool for imaging applications (Fudickar, Fery, & Linker, 2005).
Organic Light Emitting Diodes (OLEDs)
In the development of OLEDs, DPA derivatives have been synthesized and used effectively. New emitters with bulky substituents on the DPA structure have been created to hinder intermolecular packing, resulting in amorphous and non-coplanar structures. These materials have demonstrated significant potential in improving the performance and efficiency of OLEDs (Jo et al., 2009).
Optoelectronic Devices
The photophysical and excitonic properties of DPA nanoaggregates have been studied, showing that DPA derivatives are promising materials for OLED and photovoltaic device applications. The placement of phenyl substituents in the anthracene moiety significantly impacts the molecular interaction and packing in solid states, influencing the photophysics and excitonic properties of these materials (Manna et al., 2020).
High Mobility Emissive Organic Semiconductors
DPA has been identified as a novel organic semiconductor that combines high emission and high charge carrier mobility. This unique combination is crucial for applications in organic light-emitting transistors and organic electrically pumped lasers. DPA-based OLEDs have been shown to provide pure blue emission with significant brightness and low turn-on voltage, demonstrating its potential in high mobility emissive organic semiconductor applications (Liu et al., 2015).
Mechanism of Action
2,6-Diphenylanthracene exhibits high emission with single crystal absolute florescence quantum yield of 41.2% and high charge carrier mobility with single crystal mobility of 34 cm2 V−1 s−1 . Doping nitrogen atom into the this compound linkage leads to the enhancement of the better planar geometry, lower energy gaps, larger electronic affinity (EA), and smaller electron reorganization energy .
Safety and Hazards
Future Directions
2,6-Diphenylanthracene shows great potential in organic optoelectronics . A new series of N-substituted this compound derivatives have been designed for further investigation of their applications . The predicted structures and electronic properties can be a good starting point for the synthesis of N-substituted OFETs .
properties
IUPAC Name |
2,6-diphenylanthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-3-7-19(8-4-1)21-11-13-23-18-26-16-22(20-9-5-2-6-10-20)12-14-24(26)17-25(23)15-21/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBIWFMZBZJUHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(C=C4)C5=CC=CC=C5)C=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

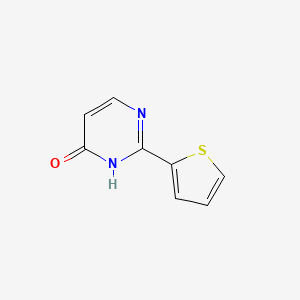

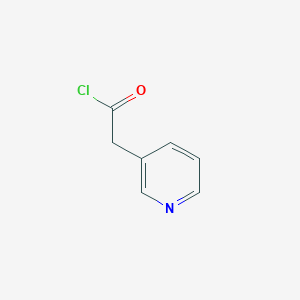
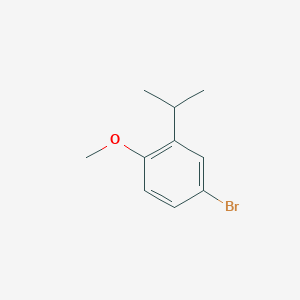

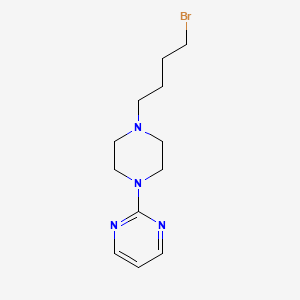
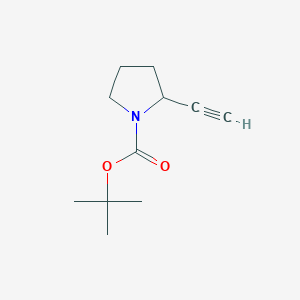
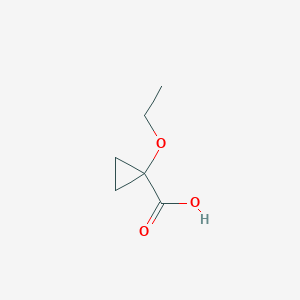
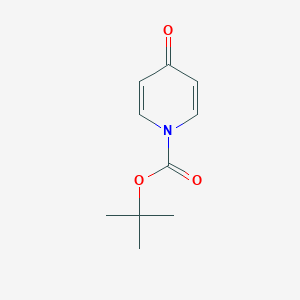
![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)



